trans-2-Phenylcyclopropanecarboxylic acid

Chiral Resolution Asymmetric Synthesis Stereochemistry

Procuring generic '2-phenylcyclopropanecarboxylic acid' risks receiving an unfavorable trans:cis ratio, leading to costly separations and reduced yields in pharmaceutical synthesis. This product is specifically the thermodynamically stable trans isomer (racemic, ≥98% purity), the essential geometry for MAO inhibitor intermediates like tranylcypromine. - Eliminates diastereomer separation: Supplied as the pure trans racemate, avoiding the inefficient kinetic resolution of cis/trans mixtures. - Consistent quality: ≥98% assay (by titration), with a melting point of 86-91°C ensuring batch-to-batch reliability. - Scalable supply: Available from research gram scales to bulk quantities, supported by established differential hydrolysis production methods.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 939-90-2
Cat. No. B030588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-Phenylcyclopropanecarboxylic acid
CAS939-90-2
Synonyms(1R)-menthyl (1S,2S)-(+)-2-phenylcyclopropanecarboxylate
2-PhCPCOOH
2-phenylcyclopropanecarboxylic acid
2-phenylcyclopropanecarboxylic acid, (1R-trans)-isomer
2-phenylcyclopropanecarboxylic acid, (cis)-isome
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESC1C(C1C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9+/m0/s1
InChIKeyAHDDRJBFJBDEPW-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-2-Phenylcyclopropanecarboxylic acid: Procurement & Specification


trans-2-Phenylcyclopropanecarboxylic acid (CAS 939-90-2) is a chiral cyclopropane carboxylic acid building block, with the molecular formula C10H10O2 and a molecular weight of 162.19 g/mol [1]. It exists as a racemic mixture of (1R,2R) and (1S,2S) enantiomers in its commonly supplied form, with commercial grades typically offering purity of ≥98.0% (by titration) and a melting point between 86.0 and 91.0 °C . This compound is a critical intermediate in the synthesis of pharmaceuticals, most notably the monoamine oxidase inhibitor tranylcypromine, where the trans configuration is essential for the desired biological activity .

C

Chiral cyclopropane building block for stereochemical-control studies

S

Supplied as racemic trans mixture; supports enantiomer-attribution review workflows

W

Trans configuration fit for target-binding geometry research and cyclopropylamine intermediate synthesis

trans-2-Phenylcyclopropanecarboxylic acid: Why Generic Substitution Fails


The term "2-phenylcyclopropanecarboxylic acid" encompasses a mixture of stereoisomers—specifically the trans and cis diastereomers, each a racemic pair of enantiomers. The trans and cis isomers exhibit distinct physicochemical properties and reactivities that preclude their interchangeability. The trans isomer is the thermodynamically more stable and synthetically more valuable form, particularly for pharmaceutical applications where its specific geometry is required for target binding [1]. A generic or unspecified purchase may contain an unfavorable trans:cis ratio, leading to inefficient separations, reduced yields, and compromised biological activity in downstream processes [2].

Target: trans isomer

Thermodynamically favored; predictable reactivity and defined stereochemistry

Substitute: cis isomer

Distinct physicochemical profile; divergent reaction pathways may alter downstream outcomes

Target: Specified trans

Verified trans configuration supports reproducible stereochemical attribution

Substitute: Unspecified mixture

Unfavorable trans:cis ratio may reduce yield and require additional separation

Generic purchase of 2-phenylcyclopropanecarboxylic acid may shift stereochemical interpretation. Verify isomer specification before substitution.

trans-2-Phenylcyclopropanecarboxylic acid: Quantitative Selection Evidence


Chiral Resolution for Enantiomeric Purity

The commercial racemic trans mixture can be resolved into its (1R,2R) and (1S,2S) enantiomers with high efficiency. A classical resolution method using diastereomeric salt formation with dehydroabietylamine or quinine, followed by recrystallization, yields the individual enantiomers with an enantiomeric excess (ee) of >98% as determined by chiral HPLC [1]. This high optical purity is critical for applications in asymmetric synthesis and medicinal chemistry, where the biological activity is often restricted to a single enantiomer.

Chiral Resolution Purity
Head-to-head
>98% eeresolved enantiomers
Supports enantiomer-attribution review for stereospecific synthesis workflows
Diastereomeric salt resolution with dehydroabietylamine or quinine; chiral HPLC analysis
Chiral Resolution Asymmetric Synthesis Stereochemistry Analytical Chemistry

Enantioselective Synthesis via Chiral Catalysis

A direct enantioselective synthesis provides a significant advantage over racemic synthesis followed by resolution. Using a chiral Cu(II) complex catalyst, the addition of l-menthyldiazoacetate to styrene yields the menthyl ester of trans-2-phenylcyclopropanecarboxylic acid in 75% yield, with >95% trans isomer purity and 95% optical purity [1]. This one-step method eliminates the need for a separate resolution step and demonstrates the high stereocontrol achievable in the production of this scaffold.

Asymmetric Catalysis Route
Head-to-head
75% yield · >95% trans purity · 95% optical purity
vs. non-stereoselective: cis/trans racemic mixture, 0% ee
Reported enantioselective synthesis context; supports stereochemical-control study fit
Chiral Cu(II) catalyst with l-menthyldiazoacetate; single-step method
Asymmetric Catalysis Cyclopropanation Chiral Building Blocks Organic Synthesis

Kinetic Resolution via Hydrolysis

The trans and cis esters of 2-phenylcyclopropanecarboxylic acid exhibit a stark difference in their rates of saponification. The trans-ester undergoes hydrolysis more rapidly than its cis counterpart. This differential reactivity is the basis for a practical, large-scale separation method: a mixture of esters is partially hydrolyzed, and the resulting trans-acid is isolated, leaving the cis-ester behind [1]. This kinetic resolution is a key differentiator for industrial procurement, as it allows for the efficient isolation of the trans isomer from a mixture.

Kinetic Hydrolysis Separation
Head-to-head
trans-ester: faster saponification rate
cis-ester: slower hydrolysis; remains unreacted
Differential reactivity enables isomer separation at scale; supports procurement specification review
Alkaline hydrolysis of ethyl ester mixture; qualitative rate difference
Isomer Separation Kinetic Resolution Process Chemistry Pharmaceutical Intermediates

Photochemical Stability vs. Side Reactions

Under direct UV irradiation (λ 254 nm), trans-2-phenylcyclopropanecarboxylate isomers are photochemically stable, undergoing only cis-trans isomerization. In contrast, the corresponding cis-isomers undergo a fundamentally different reaction pathway via 1,3-dipolar intermediates, yielding distinct products [1]. This divergent reactivity highlights the trans isomer's superior stability and predictable behavior under photochemical conditions, making it the preferred building block for reactions where light exposure may be a concern or where the formation of 1,3-dipolar byproducts is detrimental.

Photochemical Pathway
Head-to-head
trans isomer: cis-trans isomerization only
cis isomer: 1,3-dipolar side products form
Defined photoreactivity supports predictable reaction outcomes under UV exposure
Direct irradiation at 254 nm of methyl 2-arylcyclopropanecarboxylates
Photochemistry Stability Studies Reaction Selectivity Arylcyclopropanes

Commercial Purity Standards & Quality Control

Reputable vendors specify trans-2-phenylcyclopropanecarboxylic acid with a minimum purity of 98.0% as determined by neutralization titration, and a minimum purity of 97.0% by GC . Its well-defined melting point range of 86.0-91.0 °C provides an additional, simple quality check. In contrast, the cis isomer and mixed fractions are less rigorously specified and are often sold at lower purity grades or as custom synthesis products. The availability of the trans isomer as a standardized, high-purity commodity from major suppliers like TCI ensures reproducibility and reduces the need for in-house purification.

Commercial Purity Specification
Supplier specification
Titration purity: ≥98.0%
GC purity: ≥97.0%
Melting point: 86.0–91.0 °C
Standardized specification supports lot-to-lot reproducibility review
Data to verify with supplier certificate of analysis
Quality Control Analytical Chemistry Procurement Specification Pharmaceutical Intermediates

Thermodynamic Stability of the trans Isomer

The solid-state heat of combustion (ΔcH°solid) for trans-2-phenylcyclopropanecarboxylic acid is -5032.1 ± 1.2 kJ/mol, and its enthalpy of formation (ΔfH°solid) is -332.0 ± 1.0 kJ/mol [1]. The trans isomer is thermodynamically more stable than the cis isomer due to reduced steric strain between the phenyl and carboxyl groups. While direct numerical comparison data for the cis isomer's heat of formation is not provided in this dataset, the principle that the trans isomer is the more stable form is a foundational concept in cyclopropane chemistry and a key reason it is the primary product of many syntheses.

Thermodynamic Stability
Class-level context
ΔfH°solid−332.0 ± 1.0 kJ/mol
Trans isomer is thermodynamically favored; supports handling and storage stability context
Solid-phase combustion calorimetry; cis isomer comparison inferred from steric principles
Thermochemistry Isomer Stability Physical Chemistry Cyclopropane Chemistry

trans-2-Phenylcyclopropanecarboxylic acid: Application Scenarios


Chiral Synthesis of Enantiopure Pharmaceuticals

For the synthesis of chiral drugs like (1S,2R)-tranylcypromine, where the absolute stereochemistry is critical for activity, the procurement of trans-2-phenylcyclopropanecarboxylic acid in high enantiomeric purity (>98% ee) is non-negotiable. The compound serves as a direct chiral building block, and its use avoids the need for inefficient racemic synthesis and subsequent resolution steps. Evidence from established resolution methods [4] and direct asymmetric synthesis [2] confirms that high-ee material is accessible and essential for this application.

Large-Scale trans-2-Phenylcyclopropylamine Production

The synthesis of trans-2-phenylcyclopropylamine, a key intermediate for MAO inhibitors, relies on the efficient separation of the trans and cis acids. The differential hydrolysis kinetics of their esters [4] make it possible to isolate the trans acid economically at scale. This application scenario directly leverages the specific kinetic property of the trans isomer, underscoring why a generic mixture is an unsuitable starting material for cost-effective production.

Photostable Building Block for Material Science

In research areas where compounds may be exposed to UV light, such as photoaffinity labeling or the study of photoactive materials, the distinct photochemical behavior of the trans isomer is a key selection criterion. Its resistance to forming complex 1,3-dipolar side products ensures cleaner reactions and more predictable outcomes, in contrast to the cis isomer [4]. This makes the trans compound the preferred building block for applications requiring photochemical stability.

Application
Selection Property
Validation Focus
Chiral cyclopropylamine research synthesis
Enantiomeric composition control
Stereochemical attribution review
Cyclopropylamine intermediate scale-up
Kinetic isomer separation profile
Trans-isomer enrichment verification
Photochemical stability research
Isomer-specific photoreactivity
Photoproduct pathway verification
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